4-(4-Bromobenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one
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Overview
Description
4-(4-Bromobenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of sulfonyl piperazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Sulfonylation: The piperazine core is then reacted with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Pyridine Substitution: Finally, the pyridin-2-yl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfide group.
Substitution: The bromine atom on the benzene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include sulfinyl and sulfide derivatives.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Bromobenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorobenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one
- 4-(4-Methylbenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one
Uniqueness
4-(4-Bromobenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro or methyl analogs.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-1-pyridin-2-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3S/c16-12-4-6-13(7-5-12)23(21,22)18-9-10-19(15(20)11-18)14-3-1-2-8-17-14/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWRSFSQBQIRBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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